Paraflutizide

概要

説明

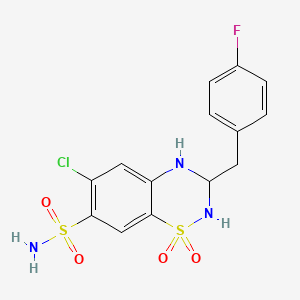

パラフルチジドは、主に高血圧の治療に使用されるチアジド系利尿薬です。 その分子式はC₁₄H₁₃ClFN₃O₄S₂で、分子量は405.85 g/molです 。 この化合物は、ナトリウムと水の排泄を促進する能力で知られており、これにより血圧が低下します .

製造方法

合成ルートと反応条件

パラフルチジドは、さまざまな合成ルートによって合成できます。 一般的な方法の1つは、6-クロロ-3,4-ジヒドロ-3-(p-フルオロベンジル)-2H-1,2,4-ベンゾチアジアジン-7-スルホンアミド1,1-ジオキシドと適切な試薬を制御された条件下で反応させることです 。 この反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要であり、反応を促進するために加熱が必要な場合があります .

工業生産方法

パラフルチジドの工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、最終製品を得るために再結晶やクロマトグラフィーなどの精製手順が複数含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

Paraflutizide can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloro-3,4-dihydro-3-(p-fluorobenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to obtain the final product .

化学反応の分析

反応の種類

パラフルチジドは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます 。 反応は通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます .

生成される主要な製品

これらの反応から生成される主要な製品には、スルホキシド、スルホン、およびパラフルチジドのさまざまな置換誘導体があります .

科学研究への応用

パラフルチジドは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Paraflutizide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of thiazide diuretics and their chemical properties.

Biology: Investigated for its effects on cellular processes and ion transport mechanisms.

Medicine: Studied for its therapeutic potential in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of new diuretic drugs and formulations.

作用機序

類似化合物との比較

生物活性

Paraflutizide is structurally related to liraglutide, a glucagon-like peptide-1 (GLP-1) analog known for its role in glucose metabolism and weight management. The biological activity of GLP-1 analogs typically involves the following mechanisms:

- Stimulation of Insulin Secretion : GLP-1 enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner.

- Inhibition of Glucagon Release : It reduces glucagon secretion, which helps in lowering blood glucose levels.

- Slowing Gastric Emptying : This action contributes to increased satiety and reduced appetite.

Biological Assays and Findings

Research indicates that compounds similar to this compound can be evaluated for their biological activity through various assays. For instance, the detection of cAMP levels serves as a critical indicator of biological activity in GLP-1 receptor signaling pathways. A study demonstrated that measuring changes in cAMP levels in rat insulinoma cells can effectively assess the potency of GLP-1 analogs .

Table 1: Summary of Biological Activities Related to GLP-1 Analogues

| Activity | Description |

|---|---|

| Insulin Secretion | Enhances insulin release from pancreatic beta cells |

| Glucagon Inhibition | Suppresses glucagon secretion from alpha cells |

| Gastric Emptying | Slows gastric emptying to promote satiety |

| Weight Management | Aids in weight loss through appetite regulation |

Case Studies

While specific case studies on this compound are sparse, research on liraglutide provides valuable insights into the expected outcomes when using GLP-1 analogs:

- Weight Loss in Obese Patients : Clinical trials have shown that liraglutide leads to significant weight loss in obese individuals by reducing appetite and enhancing energy expenditure .

- Type 2 Diabetes Management : Liraglutide has been effective in managing blood glucose levels in patients with type 2 diabetes, demonstrating its ability to improve glycemic control .

- Cardiovascular Benefits : Studies suggest that GLP-1 receptor agonists may provide cardiovascular protection, reducing the risk of major adverse cardiovascular events .

特性

IUPAC Name |

6-chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(18-11)5-8-1-3-9(16)4-2-8/h1-4,6-7,14,18-19H,5H2,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCJFONQCRLHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021630, DTXSID60862702 | |

| Record name | Paraflutizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580-83-2, 96782-99-9, 96783-00-5 | |

| Record name | Paraflutizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1580-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraflutizide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001580832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraflutizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096782999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraflutizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraflutizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paraflutizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAFLUTIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A5V9FGN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAFLUTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JDK22AC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAFLUTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUG5QUS9KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。